molecular formula C16H17FN2O4S B2661778 (Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 865173-58-6

(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2661778
CAS No.: 865173-58-6
M. Wt: 352.38
InChI Key: MWULQWZCQULNBQ-VLGSPTGOSA-N
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Description

This compound is a benzothiazole derivative, which is a type of heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are used in the development of various drugs . The compound also contains a carboxamide group, which is often found in bioactive molecules.


Synthesis Analysis

The synthesis of similar benzothiazole derivatives usually involves the reaction of 2-aminothiophenol with α-haloketones . The carboxamide group could potentially be introduced through a subsequent reaction with an appropriate carboxylic acid derivative .


Molecular Structure Analysis

The molecular structure of this compound would likely show the benzothiazole and carboxamide groups attached to different positions on the central carbon atom. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions, depending on the other functional groups present in the molecule. For example, the carboxamide group could potentially be hydrolyzed to yield a carboxylic acid and an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxamide group could increase its polarity and potentially its solubility in water .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Some benzothiazole derivatives have been found to have antidepressant and anticonvulsant effects, potentially through increasing the concentrations of serotonin and norepinephrine .

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. The specific hazards would depend on various factors such as the compound’s reactivity and toxicity .

Future Directions

Future research could explore the potential biological activities of this compound, as well as methods for optimizing its synthesis. Given the known activities of similar benzothiazole derivatives, this compound could potentially be of interest in the development of new drugs .

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S/c1-2-21-6-5-19-12-4-3-11(17)9-14(12)24-16(19)18-15(20)13-10-22-7-8-23-13/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWULQWZCQULNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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